URE2 is encoded by the URE2 gene located on chromosome VII of Saccharomyces cerevisiae. It is classified within the family of prion proteins due to its ability to form self-replicating aggregates. URE2 is constitutively expressed in the cytoplasm of yeast cells and is involved in various cellular processes beyond nitrogen regulation, including stress responses and cellular signaling pathways .
The synthesis of URE2 protein can be achieved through several methods, primarily involving recombinant DNA technology. The URE2 gene can be cloned into expression vectors suitable for bacterial or yeast systems. For example, Escherichia coli can be utilized for high-yield production of the protein. Following transformation, bacterial cultures are induced to express URE2, after which the protein can be purified using techniques such as affinity chromatography and size-exclusion chromatography.
In studies examining URE2 synthesis, specific attention has been given to its prion domain, which is essential for its aggregation properties. Deletion analysis has identified two functional domains within URE2: an N-terminal domain necessary for prion propagation and a C-terminal domain involved in regulatory functions .
URE2 protein exhibits a complex molecular structure characterized by an N-terminal domain and a prion-like C-terminal domain. The N-terminal region is crucial for its functional role in nitrogen regulation, while the C-terminal region facilitates the formation of amyloid-like aggregates.
Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have revealed that URE2 can exist in multiple conformational states, including monomeric forms and aggregated fibrils. These structural variations influence its biological activity and interaction with other cellular components .
URE2 participates in various biochemical reactions primarily related to nitrogen metabolism. Its primary function involves binding to target mRNA molecules to regulate their translation based on nitrogen availability.
In the context of prion-like behavior, URE2 can undergo conformational changes that facilitate aggregation into amyloid structures. These aggregates are formed through intermolecular interactions such as hydrogen bonding and hydrophobic interactions among polypeptide chains. The kinetics of these reactions can be monitored using techniques like Thioflavin T binding assays, which indicate the formation of amyloid-like structures over time .
URE2 functions as a transcriptional regulator by binding to specific mRNA transcripts involved in nitrogen metabolism. Under conditions where preferred nitrogen sources are available, URE2 represses the expression of genes responsible for utilizing alternative nitrogen sources.
When nitrogen levels are low, URE2 undergoes conformational changes that reduce its ability to bind mRNA, thereby allowing the expression of alternative pathways. This regulatory mechanism is crucial for maintaining cellular homeostasis during nutrient fluctuations .
Relevant analyses have shown that the aggregation propensity of URE2 increases under stress conditions, which can lead to cytotoxic effects in mammalian cells when aggregates enter these cells .
URE2 protein serves as a valuable model for studying prion behavior and amyloid formation due to its well-characterized properties. Research involving URE2 has implications for understanding:
Additionally, studies on URE2 contribute to broader research areas such as cellular stress responses and metabolic regulation, making it an important subject in molecular biology and biochemistry .
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